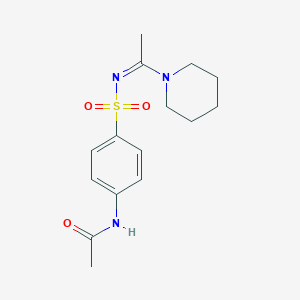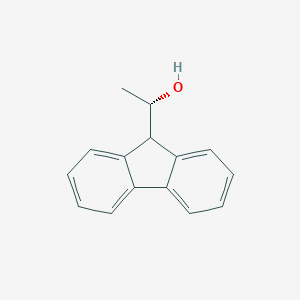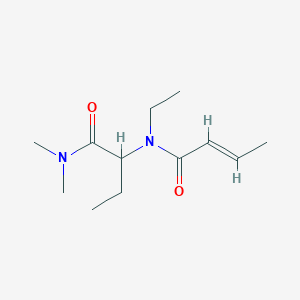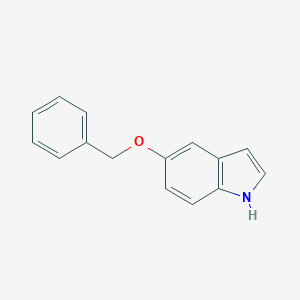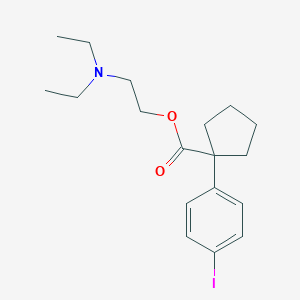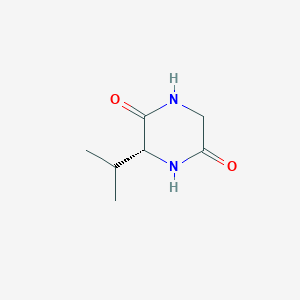
3,4-Diacetoxycinnamic acid
Vue d'ensemble
Description
3,4-Diacetoxycinnamic acid is a compound with the molecular formula C13H12O6 . It is also known by other names such as 3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid and caffeic acid diacetate .
Molecular Structure Analysis
The molecular weight of 3,4-Diacetoxycinnamic acid is 264.23 g/mol . The compound contains a total of 31 bonds, including 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
3,4-Diacetoxycinnamic acid has a density of 1.3±0.1 g/cm3, a boiling point of 444.5±40.0 °C at 760 mmHg, and a flash point of 169.7±20.8 °C . It has a molar refractivity of 66.4±0.3 cm3, a polar surface area of 90 Å2, and a molar volume of 200.3±3.0 cm3 .
Applications De Recherche Scientifique
Antioxidant Properties
3,4-Diacetoxycinnamic acid has been found to have significant antioxidant properties . It is part of a series of thiomorpholine and cinnamyl alcohol derivatives, conjugated with cinnamic acid-containing moieties, that have been tested for their antioxidant properties . These compounds have demonstrated considerable antioxidant capacity and radical scavenging activity, reaching up to levels similar to the well-known antioxidant trolox .
Anti-Inflammatory Functionality
This compound also exhibits anti-inflammatory functionality . Some of the synthesized compounds had an increased anti-inflammatory effect on the reduction of carrageenan-induced rat paw edema . They had moderate activity in soybean lipoxygenase inhibition .
Hypolipidemic Functionality
3,4-Diacetoxycinnamic acid has been found to have hypolipidemic functionality . All the tested compounds exhibited a significant decrease in lipidemic indices in Triton-induced hyperlipidemia in rats . The most active triglycerides and total cholesterol decreased by 72.5% and 76%, respectively, at 150 μmol/kg (i.p.), slightly better than that of simvastatin, a well-known hypocholesterolemic drug .
Synthesis of Structured O-Methylated Phenophospholipids
The interesterification reaction of egg-yolk phosphatidylcholine (PC) with ethyl ester of 3,4-dimethoxycinnamic acid (E3,4DMCA) catalyzed by Novozym 435 in hexane as a reaction medium was shown to be an effective method for the synthesis of corresponding structured O-methylated phenophospholipids .
Food Additives or Nutraceuticals
The developed method of phosphatidylcholine interesterification is the first described in the literature dealing with 3,4DMCA and allows us to obtain new O-methylated phenophospholipids with potential applications as food additives or nutraceuticals with pro-health activity .
Prostaglandin Synthesis
3,4-Dihydroxycinnamic acid, predominantly trans stimulates prostaglandin synthesis at high doses .
Mécanisme D'action
Target of Action
3,4-Diacetoxycinnamic acid (DACA) is a derivative of cinnamic acid It’s structurally similar compound, 3,4-dihydroxycinnamic acid, has been reported to interact with targets such as histidine ammonia-lyase and macrophage migration inhibitory factor .
Mode of Action
It has been reported that daca can enhance the thermal stability of polyesters and polyethers . This suggests that DACA may interact with its targets to induce structural changes, enhancing their thermal stability.
Biochemical Pathways
A study on a similar compound, 3,4-dihydroxyphthalate, suggests that it could be converted to tricarboxylic acid (tca) cycle via meta-cleavage pathway
Pharmacokinetics
The molecular formula of daca is c13h12o6, and it has an average mass of 264231 Da . These properties could influence its bioavailability, but more research is needed to understand its pharmacokinetics.
Result of Action
It has been reported that daca can enhance the thermal stability of polyesters and polyethers . This suggests that DACA may induce structural changes in its targets, enhancing their thermal stability.
Action Environment
A study has reported that the stereocomplex formation of polylactides conjugated with daca was influenced by the conjugation groups at both chain ends of the polylactides . This suggests that the chemical environment could influence DACA’s action.
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIYGBWFISUTHI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diacetoxycinnamic acid | |
CAS RN |
13788-48-2 | |
| Record name | 3-(3,4-Bis(acetoxy)phenyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diacetoxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[3,4-bis(acetoxy)phenyl]acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4-diacetoxycinnamic acid enhance the thermal stability of polylactides?
A1: DACA, a derivative of cinnamic acid, plays a crucial role in enhancing the thermal stability of PLAs. [, , ] When conjugated to the terminal ends of PLA chains, DACA promotes the formation of stronger intermolecular interactions. This is particularly evident in stereocomplexed PLAs, where DACA conjugation significantly increases the melting temperature (Tm) and the temperature at which 10% weight loss occurs (T10). [, ] The aromatic structure of DACA likely contributes to π-π stacking interactions between polymer chains, leading to a more thermally stable material. []
Q2: Can the size of the PLA polymer chains influence the effectiveness of DACA in improving thermal properties?
A2: Yes, research indicates that the molecular weight (Mn) of the PLA chains can impact the effectiveness of DACA conjugation in enhancing thermal stability. [] While DACA generally improves the Tm for various Mn combinations in stereocomplexed PLAs, optimal improvements in both Tm and T10 are observed within a specific Mn range for the enantiomeric PLAs. [] This suggests that an optimal balance between chain end group density and stereocomplexation efficiency is crucial for maximizing the thermal stability enhancements offered by DACA.
Q3: Does incorporating 3,4-diacetoxycinnamic acid into polylactides affect their photoreactivity?
A3: Yes, incorporating DACA into PLAs introduces photoreactivity. [, ] The cinnamic acid moiety within DACA is known for its photoreactive properties, specifically its ability to undergo [2+2] cycloaddition reactions upon UV irradiation. [] This photoreactivity has been demonstrated in both DACA-conjugated PLAs and their stereocomplexes. [] This property opens up possibilities for controlling the material's properties and degradation behavior through light exposure.
Q4: How does 3,4-diacetoxycinnamic acid influence the degradability of polylactides?
A4: Research suggests that incorporating DACA into PLAs can affect their degradation behavior. [] In a study on branched polyesters composed of PLAs and DACA, it was observed that the hydrolysis rate of the DACA/PLLA polyesters was slower than pure PLLA but was accelerated after UV irradiation. [] This suggests that the presence of DACA, along with its photoreactivity, offers a degree of control over the degradation rate of these modified PLAs.
Q5: Are there any potential applications for DACA-modified PLAs in drug delivery systems?
A5: The properties of DACA-modified PLAs, particularly their photoreactivity and controllable degradation, make them promising candidates for drug delivery applications. [] For instance, DACA-terminated PLLA nanoparticles have been successfully synthesized with controllable sizes. [] These nanoparticles exhibit interesting size-changing properties upon UV irradiation, making them potentially useful for controlled drug release applications. [] Further research is needed to fully explore and optimize their potential in this area.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)

![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)
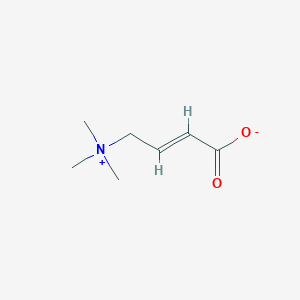

![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)
![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)
